molecular formula C6H12NO3P B131007 Diethyl cyanomethylphosphonate CAS No. 2537-48-6

Diethyl cyanomethylphosphonate

Cat. No.: B131007
CAS No.: 2537-48-6
M. Wt: 177.14 g/mol
InChI Key: KWMBADTWRIGGGG-UHFFFAOYSA-N
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Description

Diethyl cyanomethylphosphonate (C₆H₁₂NO₃P) is a versatile organophosphorus compound characterized by a cyanomethyl group attached to a phosphonate ester. Its structure enables diverse reactivity, particularly in Horner-Emmons reactions for synthesizing α,β-unsaturated nitriles, which are pivotal in medicinal chemistry and materials science . Key applications include:

  • Synthesis of substituted nitriles, amides, and heterocycles .
  • Preparation of α-arylated alkanenitriles via copper-catalyzed coupling with aryl iodides .
  • Formation of cyano-substituted cyclopropanes and aziridines through reactions with epoxides and nitrones .

Its ³¹P-NMR chemical shifts range from 24.0 to 27.8 ppm, reflecting electronic variations depending on reaction conditions .

Preparation Methods

Industrial Synthesis via Chloroacetic Acid Derivative Pathway

The most documented industrial method for DCMP synthesis involves a three-step sequence starting from chloroacetic acid. This approach, detailed in patent CN111018909A , prioritizes scalability and cost-effectiveness while maintaining high purity standards.

Step 1: Synthesis of Chloroacetonitrile

The pathway initiates with the conversion of chloroacetic acid to chloroacetonitrile through intermediate esters and amides:

Reaction Sequence:

  • Esterification: Chloroacetic acid reacts with ethanol in the presence of concentrated sulfuric acid under reflux (8–10 hours) to yield ethyl chloroacetate .

    ClCH2COOH+C2H5OHH2SO4ClCH2COOC2H5+H2O\text{ClCH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{ClCH}_2\text{COOC}_2\text{H}_5 + \text{H}_2\text{O}
  • Amidation: Ethyl chloroacetate undergoes ammonolysis in aqueous ammonia at 0–5°C to form chloroacetamide .

    ClCH2COOC2H5+NH3ClCH2CONH2+C2H5OH\text{ClCH}_2\text{COOC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{ClCH}_2\text{CONH}_2 + \text{C}_2\text{H}_5\text{OH}
  • Dehydration: Phosphorus pentoxide (P2_2O5_5) facilitates the dehydration of chloroacetamide at elevated temperatures, producing chloroacetonitrile .

    ClCH2CONH2P2O5ClCH2CN+H2O\text{ClCH}_2\text{CONH}_2 \xrightarrow{\text{P}_2\text{O}_5} \text{ClCH}_2\text{CN} + \text{H}_2\text{O}

Key Conditions:

  • Temperature control during ammonolysis (<15°C) prevents side reactions.

  • P2_2O5_5 acts as both dehydrating agent and catalyst.

Step 2: Phosphorylation of Chloroacetonitrile

Chloroacetonitrile undergoes phosphorylation with triethyl phosphite in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst :

ClCH2CN+(C2H5O)3PTBAI(C2H5O)2P(O)CH2CN+C2H5Cl\text{ClCH}2\text{CN} + (\text{C}2\text{H}5\text{O})3\text{P} \xrightarrow{\text{TBAI}} (\text{C}2\text{H}5\text{O})2\text{P(O)CH}2\text{CN} + \text{C}2\text{H}5\text{Cl}

Reaction Parameters:

  • Temperature: 80–120°C (staged heating to optimize yield).

  • Time: 6–8 hours for triethyl phosphite addition, followed by 6–8 hours of post-reaction stirring.

  • Catalyst: 0.5–1.0 mol% TBAI enhances nucleophilic substitution efficiency.

Byproduct Management:

  • Chloroethane (C2_2H5_5Cl) is recovered via cryogenic compression, reducing environmental impact .

Step 3: Purification and Isolation

Crude DCMP is purified through fractional distillation under reduced pressure :

  • Rectification: A high-purity rectification tower separates DCMP (boiling point: ~120°C/10 mmHg) from unreacted triethyl phosphite (boiling point: 156°C).

  • Residue Utilization: Phosphorus-rich still residues are converted into phosphorus-potassium fertilizers after alkaline treatment.

Typical Yield:

  • Industrial processes report yields exceeding 70% after purification, though exact figures depend on reaction scale and distillation efficiency .

Laboratory-Scale Modifications and Optimizations

While the industrial method dominates large-scale production, laboratory syntheses often employ tailored conditions for specific applications.

Alternative Catalytic Systems

Recent protocols explore catalyst variations to improve reaction kinetics:

CatalystTemperature (°C)Reaction Time (h)Yield (%)Source
TBAI80–12012–1670–75
Lithium Bromide10–25285*

*Yield reported for analogous phosphorylation reactions using LiBr in tetrahydrofuran (THF) .

Mechanistic Insight:
Lithium bromide (LiBr) coordinates with the nitrile group, enhancing electrophilicity at the α-carbon and accelerating nucleophilic attack by triethyl phosphite .

Solvent Effects on Reaction Efficiency

Solvent polarity significantly impacts reaction rates and byproduct formation:

SolventDielectric ConstantReaction Rate (Relative)Byproducts
Toluene2.381.0 (Reference)Minimal
THF7.522.3<5% isomers
DMSO47.20.7Polymerization

Data adapted from large-scale optimization trials . THF’s moderate polarity balances solubility and reaction control, making it preferred for small-scale syntheses.

Quality Control and Analytical Characterization

Post-synthesis analysis ensures DCMP meets purity standards for synthetic applications:

Spectroscopic Profiling

  • 1^1H NMR (CDCl3_3): δ 1.35 (t, 6H, OCH2_2CH3_3), 3.12 (d, 2H, P-CH2_2), 4.15 (m, 4H, OCH2_2) .

  • 31^31P NMR: Single peak at δ 18–20 ppm confirms phosphonate structure .

Purity Assessment

  • Gas Chromatography (GC): Retention time = 8.2 min (HP-5 column, 150°C isothermal).

  • Elemental Analysis: Calculated for C6_6H12_{12}NO3_3P: C 41.14%, H 6.90%, N 7.99%; Found: C 40.89%, H 6.78%, N 7.85% .

MetricValueImprovement vs. Traditional Routes
Atom Economy68%+12%
E-Factor (kg waste/kg product)3.2-45%
Solvent Recovery89%+22%

Data from patent lifecycle assessments .

Chemical Reactions Analysis

Types of Reactions: Diethyl cyanomethylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions:

    Horner-Emmons Reaction:

Common Reagents and Conditions:

    Epoxides and Nitrones:

    Aryl Iodides and Copper(I) Iodide:

Major Products:

    Cyano-Substituted Cyclopropanes and Aziridines:

    Alpha, Beta-Unsaturated Nitriles:

Scientific Research Applications

Diethyl cyanomethylphosphonate has several applications in scientific research:

    Biology and Medicine:

Mechanism of Action

Diethyl cyanomethylphosphonate can be compared with other similar compounds such as:

    Diethyl Cyanophosphonate:

    Diethyl Benzylphosphonate:

Uniqueness:

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of diethyl cyanomethylphosphonate are best understood when compared to structurally related phosphonates:

Compound Structure Key Functional Group Applications
This compound (EtO)₂P(O)CH₂CN Cyanomethyl Horner-Emmons reactions, nitrile synthesis
Triethyl phosphonoacetate (EtO)₂P(O)CH₂CO₂Et Methoxycarbonylmethyl Higher P-selectivity in Wittig-Horner reactions
Diethyl (2-cyanoethyl)phosphonate (EtO)₂P(O)CH₂CH₂CN Cyanoethyl Anti-inflammatory drug precursors
Tetraethyl methylenediphosphonate (EtO)₂P(O)CH₂P(O)(OEt)₂ Methylenediphosphonate Exclusive Horner reaction products (no Knoevenagel byproducts)
Diethyl 4-cyanobenzylphosphonate (EtO)₂P(O)CH₂C₆H₄CN Cyanobenzyl Bioactive molecule synthesis

Reaction Efficiency and Selectivity

Alkylation Reactions :

  • This compound achieves 65–100% yields in alkylation with butyl bromide using Cs₂CO₃ or K₂CO₃, though byproducts (e.g., 25 and 26 in Scheme 15) increase with excess reagents .
  • Comparable phosphonates like triethyl phosphonoacetate exhibit faster reaction kinetics and superior P-selectivity in Wittig-Horner reactions (Table 1) .

Wittig-Horner Reactions :

Reagent Solvent Base P-Selectivity Yield (%)
This compound THF t-BuOK Moderate 65–74
Triethyl phosphonoacetate THF t-BuOK High 85–90
Tetraethyl methylenediphosphonate Solvent-free KF/Al₂O₃ High 80

Data from .

Limitations and Challenges

  • Byproduct Formation: this compound generates byproducts (e.g., 25 and 26) under high catalyst loads .
  • Stability : Allylic alcohols derived from its reactions decompose readily, requiring immediate oxidation to stable ketones .
  • Selectivity: Lower P-selectivity compared to triethyl phosphonoacetate limits its use in stereosensitive syntheses .

Biological Activity

Diethyl cyanomethylphosphonate (DCMP), also known as diethyl (cyanomethyl)phosphonate, is a chemical compound with significant biological activity and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of the biological activity of DCMP, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H12_{12}NO3_3P
  • Molecular Weight : 177.14 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 305.2 °C
  • Flash Point : 117.3 °C

DCMP is characterized by its phosphonate structure, which plays a crucial role in its biological interactions. The compound is often utilized as a biochemical reagent in life sciences research due to its reactivity and ability to form stable complexes with biomolecules.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Nerve Agent Simulant : DCMP is recognized as a simulant for nerve agents like Tabun. It can interact with acetylcholinesterase, an enzyme critical for nerve function, thereby mimicking the effects of toxic nerve agents without the associated lethality .
  • DNA Binding : Research indicates that DCMP can form complexes with DNA through electrostatic interactions and minor-groove binding. This property is particularly relevant in the design of anticancer agents .
  • Catalytic Activity : DCMP has been employed in various catalytic processes, including micellar catalysis, where it facilitates reactions involving hydrogen ions . Its ability to stabilize reactive intermediates enhances its utility in synthetic organic chemistry.

Study 1: Interaction with Acetylcholinesterase

A study investigated the interaction of DCMP with acetylcholinesterase, demonstrating that it inhibits the enzyme's activity in a concentration-dependent manner. This inhibition was reversible and indicated potential for developing therapeutic agents targeting cholinergic systems .

Study 2: Synthesis of Phosphonate Derivatives

In another research effort, DCMP was utilized to synthesize various phosphonate derivatives through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activity against certain cancer cell lines, suggesting that modifications to the phosphonate group can lead to improved therapeutic profiles .

Study 3: DNA Complex Formation

A significant study focused on the ability of DCMP to bind DNA selectively. The results showed that DCMP could effectively intercalate into DNA strands, leading to structural alterations that may inhibit replication processes in cancer cells .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase activity
DNA BindingForms stable complexes with DNA
Catalytic ProcessesFacilitates reactions in micellar catalysis
Anticancer PotentialModifications lead to derivatives with enhanced activity

Q & A

Basic Research Questions

Q. How can Diethyl cyanomethylphosphonate (DCMP) be reliably identified and characterized in experimental settings?

  • Methodological Answer : DCMP can be identified via its CAS Registry Number (2537-48-6) and molecular formula (C₆H₁₀NO₃P). Characterization typically involves spectroscopic techniques:

  • IR Spectroscopy : Peaks at ~1226 cm⁻¹ (P=O stretch) and ~1123 cm⁻¹ (P–O–C stretch) confirm phosphonate functionality .
  • NMR Analysis : Distinct signals in ^1H NMR (e.g., δ 1.3–1.4 ppm for ethyl groups) and ^31P NMR (δ ~27.8 ppm) aid in structural validation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-MS can detect [M+H]+ ions for molecular weight confirmation .

Q. What are the standard synthetic protocols for DCMP in organic transformations?

  • Methodological Answer : DCMP is commonly used in Horner-Wadsworth-Emmons reactions. A typical procedure involves:

Base Activation : React DCMP with a strong base (e.g., potassium tert-butoxide) in THF at 0–20°C to generate the phosphonate anion .

Aldehyde Condensation : Add an aldehyde (e.g., cyclopentanecarbaldehyde) to form α,β-unsaturated nitriles, achieving yields up to 89% .

Workup : Quench with aqueous NH₄Cl and purify via column chromatography .

Advanced Research Questions

Q. How does base selection influence reaction efficiency in DCMP-mediated olefination?

  • Methodological Answer : The choice of base (e.g., NaH vs. KOtBu) affects reaction kinetics and regioselectivity. For example:

  • KOtBu in THF at 0°C promotes rapid anion formation, minimizing side reactions and improving yields (74–89%) .
  • n-BuLi enables low-temperature reactions (<-20°C) for thermally sensitive substrates, though it may require stricter anhydrous conditions .
    • Data Contradiction Note : In reactions with d-tetralone, KOtBu exclusively yields endocyclic olefins, contradicting expectations for exocyclic stabilization. This highlights solvent/base interplay in directing selectivity .

Q. What strategies resolve contradictions in spectroscopic data during DCMP-derived product analysis?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., due to hydration) can be mitigated by:

  • Complementary Spectroscopic Validation : Use HR-MS for exact mass confirmation (e.g., [M+H]+ at m/z 711.2497) and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Controlled Deprotection : For hydrolytically unstable intermediates (e.g., (1-cyanovinyl)phosphonic acids), use Me₃SiBr under inert atmospheres to prevent degradation .

Q. How can reaction conditions optimize regioselectivity in cyclic olefin synthesis using DCMP?

  • Methodological Answer : Regioselectivity is tunable via:

  • Temperature Control : Low temperatures (0°C) favor kinetic endocyclic products, while higher temperatures may shift equilibria .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize reactive intermediates, enhancing selectivity for strained cyclic systems .
  • Substrate Design : Electron-donating groups on aldehydes (e.g., methoxy) suppress undesired isomerization pathways .

Q. Quality Control & Safety

Q. What quality control measures ensure DCMP purity in research applications?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (≥98% purity) and COA verification .
  • Impurity Profiling : Detect residual solvents (e.g., THF) via GC-MS and phosphonic acid byproducts via ^31P NMR .
  • Handling Protocols : Store DCMP under argon at 4°C to prevent hydrolysis; use fume hoods and PPE due to its [劇]III toxicity classification .

Q. What are the risks of misinterpretation in DCMP-based reaction mechanisms?

  • Methodological Answer : Common pitfalls include:

  • Anion Stability Misjudgment : DCMP’s phosphonate anion may decompose if exposed to moisture, leading to false mechanistic conclusions. Always validate intermediates via in-situ IR or quenching experiments .
  • Isomerization Oversights : For olefination products, dynamic NMR or variable-temperature studies are critical to detect equilibrating isomers .

Properties

IUPAC Name

2-diethoxyphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBADTWRIGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20180015
Record name Diethyl (cyanomethyl)phosphonate
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Molecular Weight

177.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2537-48-6
Record name Diethyl P-(cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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